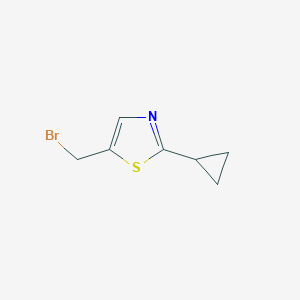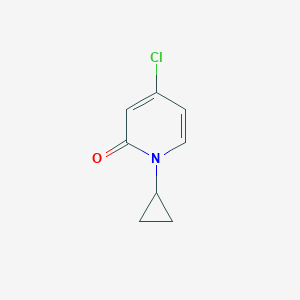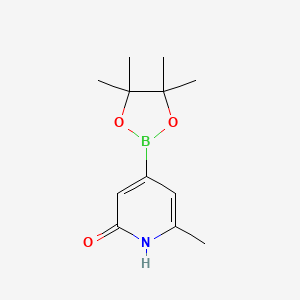![molecular formula C24H15NS B13649925 2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-12H-1benzothieno[2,3-a]carbazole is a nitrogen-containing aromatic heterocyclic compound. It is known for its high thermal and optical stability, making it a valuable material in various scientific and industrial applications . This compound exhibits blue luminescence and is soluble in common organic solvents such as chloroform, dimethyl sulfoxide, and benzene .
Méthodes De Préparation
2-Phenyl-12H-1benzothieno[2,3-a]carbazole can be synthesized through multiple synthetic routes. One common method involves the condensation reaction of benzothiophene with malonic anhydride, followed by acid-catalyzed degradation to yield the target compound . Another method includes heating and refluxing the mixture under a stream of nitrogen for 12 hours, followed by crystallization in methanol and dissolution in dichlorobenzene . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Phenyl-12H-1benzothieno[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, but they generally include derivatives with modified functional groups .
Applications De Recherche Scientifique
2-Phenyl-12H-1benzothieno[2,3-a]carbazole has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a fluorescent probe due to its blue luminescence. In medicine, it is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Industrially, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent optoelectronic properties .
Mécanisme D'action
The mechanism of action of 2-Phenyl-12H-1benzothieno[2,3-a]carbazole involves its interaction with molecular targets and pathways within cells. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Phenyl-12H-1benzothieno[2,3-a]carbazole is unique due to its high thermal and optical stability, as well as its blue luminescence. Similar compounds include other carbazole derivatives such as 3-Phenyl-12H-1benzothieno[2,3-a]carbazole and poly(2,7-carbazole). These compounds share some properties but differ in their specific applications and stability profiles. For example, poly(2,7-carbazole) exhibits more extended conjugation length and lower bandgap energy, making it suitable for different optoelectronic applications .
Propriétés
Formule moléculaire |
C24H15NS |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-phenyl-12H-[1]benzothiolo[2,3-a]carbazole |
InChI |
InChI=1S/C24H15NS/c1-2-6-15(7-3-1)16-10-11-17-19-12-13-20-18-8-4-5-9-22(18)26-24(20)23(19)25-21(17)14-16/h1-14,25H |
Clé InChI |
ROTTUJKBXMHHKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(C=C4)C6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)








![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)

![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)

